Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate
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Overview
Description
Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronic ester . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different intermediates.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness
Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate is unique due to its specific structure, which includes both a boronic ester group and a dibenzoate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C34H42BNO6 |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
tert-butyl 4-[N-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]benzoate |
InChI |
InChI=1S/C34H42BNO6/c1-31(2,3)39-29(37)23-11-17-26(18-12-23)36(27-19-13-24(14-20-27)30(38)40-32(4,5)6)28-21-15-25(16-22-28)35-41-33(7,8)34(9,10)42-35/h11-22H,1-10H3 |
InChI Key |
ZYRKYWAFDOZQCI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=O)OC(C)(C)C)C4=CC=C(C=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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